Cas no 62663-29-0 (2-(2,4-Dimethylphenyl)-1H-indole)

2-(2,4-Dimethylphenyl)-1H-indole is a substituted indole derivative characterized by the presence of a 2,4-dimethylphenyl group at the 2-position of the indole core. This compound is of interest in organic synthesis and pharmaceutical research due to its structural versatility, serving as a potential intermediate for the development of bioactive molecules. The dimethylphenyl substitution enhances steric and electronic properties, which may influence binding affinity in medicinal chemistry applications. Its stable aromatic framework allows for further functionalization, making it a valuable building block for heterocyclic chemistry. The compound is typically handled under controlled conditions due to its sensitivity to light and air, requiring proper storage in inert environments.
2-(2,4-Dimethylphenyl)-1H-indole structure
62663-29-0 structure
Product Name:2-(2,4-Dimethylphenyl)-1H-indole
CAS No:62663-29-0
MF:C16H15N
MW:221.297003984451
CID:436193
PubChem ID:613542
Update Time:2025-06-08

2-(2,4-Dimethylphenyl)-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 1H-Indole, 2-(2,4-dimethylphenyl)-
    • 2-(2,4-dimethylphenyl)-1H-indole
    • Indole, 2-(2,4-dimethylphenyl)-
    • SR-01000515867
    • SCHEMBL10937804
    • VS-07184
    • SR-01000515867-1
    • NCGC00335697-01
    • AKOS001718026
    • 62663-29-0
    • CS-0319690
    • DTXSID90346606
    • HWADCEDGVMYCLH-UHFFFAOYSA-N
    • 2-(2,4-DIMETHYL-PHENYL)-1H-INDOLE
    • 2-(2,4-Dimethylphenyl)-1H-indole #
    • AB01328310-02
    • 2-(2,4-Dimethylphenyl)-1H-indole
    • Inchi: 1S/C16H15N/c1-11-7-8-14(12(2)9-11)16-10-13-5-3-4-6-15(13)17-16/h3-10,17H,1-2H3
    • InChI Key: HWADCEDGVMYCLH-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C=C1C1C=CC(C)=CC=1C

Computed Properties

  • Exact Mass: 221.12055
  • Monoisotopic Mass: 221.120449483g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • PSA: 15.79

2-(2,4-Dimethylphenyl)-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D462823-50mg
2-(2,4-Dimethylphenyl)-1H-indole
62663-29-0
50mg
$ 50.00 2022-06-05
TRC
D462823-100mg
2-(2,4-Dimethylphenyl)-1H-indole
62663-29-0
100mg
$ 70.00 2022-06-05
TRC
D462823-500mg
2-(2,4-Dimethylphenyl)-1H-indole
62663-29-0
500mg
$ 250.00 2022-06-05
Chemenu
CM232082-1g
2-(2,4-Dimethylphenyl)-1H-indole
62663-29-0 95%+
1g
$338 2021-08-04
Chemenu
CM232082-1g
2-(2,4-Dimethylphenyl)-1H-indole
62663-29-0 95%+
1g
$401 2023-02-02

Additional information on 2-(2,4-Dimethylphenyl)-1H-indole

Comprehensive Overview of 2-(2,4-Dimethylphenyl)-1H-indole (CAS No. 62663-29-0)

2-(2,4-Dimethylphenyl)-1H-indole, with the CAS number 62663-29-0, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This compound belongs to the indole family, a class of heterocyclic structures known for their diverse biological activities and applications in drug discovery. The presence of the 2,4-dimethylphenyl moiety enhances its structural uniqueness, making it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly interested in its potential as a building block for fluorescent probes, pharmaceutical intermediates, and organic electronic materials.

In recent years, the demand for indole derivatives like 2-(2,4-Dimethylphenyl)-1H-indole has surged due to their role in developing targeted therapies and biocompatible materials. A trending topic in scientific communities is the exploration of sustainable synthesis methods for such compounds, aligning with the global push for green chemistry. Questions frequently searched in AI-driven databases include: "What are the applications of 2-(2,4-Dimethylphenyl)-1H-indole in drug development?" or "How does its structure influence photophysical properties?" These queries reflect the compound's relevance in cutting-edge research.

The molecular structure of CAS 62663-29-0 features an indole core linked to a 2,4-dimethylphenyl group, which contributes to its lipophilicity and electron-donating characteristics. These properties are critical for its performance in optoelectronic devices, such as OLEDs (Organic Light-Emitting Diodes), where indole derivatives are increasingly used as emissive layers. Additionally, its potential as a scaffold for kinase inhibitors in oncology research has been a hot topic in medicinal chemistry forums.

From a synthetic perspective, 2-(2,4-Dimethylphenyl)-1H-indole can be prepared via Palladium-catalyzed cross-coupling or acid-mediated cyclization reactions. Optimizing these processes for high yield and low environmental impact is a key focus area, as highlighted in recent ACS (American Chemical Society) publications. The compound's chromophore properties also make it a candidate for bioimaging applications, a niche yet rapidly growing field.

In summary, 2-(2,4-Dimethylphenyl)-1H-indole (CAS 62663-29-0) exemplifies the intersection of organic synthesis, materials science, and pharmaceutical innovation. Its versatility addresses multiple industry pain points, from drug discovery bottlenecks to energy-efficient material design. As research progresses, this compound is poised to play a pivotal role in advancing next-generation technologies.

Recommended suppliers
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.